2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid

TSPO ligand PBR binding Neuroinflammation

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid (CAS 62177-01-9) is a synthetic, non-proteinogenic α-amino acid derivative with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol. It features a butanoic acid backbone with an amino group at the α-position and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) substituent at the terminal carbon, creating a scaffold that bridges amino acid and benzodioxole pharmacophoric space.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 62177-01-9
Cat. No. B12964080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid
CAS62177-01-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CCC(C(=O)O)N
InChIInChI=1S/C11H13NO4/c12-8(11(13)14)3-1-7-2-4-9-10(5-7)16-6-15-9/h2,4-5,8H,1,3,6,12H2,(H,13,14)
InChIKeyCDRVGURNPPJPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid (CAS 62177-01-9): Procurement-Relevant Baseline


2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid (CAS 62177-01-9) is a synthetic, non-proteinogenic α-amino acid derivative with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol . It features a butanoic acid backbone with an amino group at the α-position and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) substituent at the terminal carbon, creating a scaffold that bridges amino acid and benzodioxole pharmacophoric space . This compound has been evaluated in vitro for binding affinity at the peripheral benzodiazepine receptor (PBR, also known as translocator protein TSPO) in rat tissue, establishing a data point relevant for TSPO-focused research programs .

TSPO/PBR ligand research Reported binding data for 2-amino regioisomer
α-Amino acid transporter studies Canonical α-amino acid geometry for LAT1 recognition
Synthetic building block Standard peptide coupling, amidation, reductive amination
Analytical reference standard Distinguish 2-amino from 3-amino regioisomer

Why Generic Substitution of 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic Acid Fails: Comparator-Driven Rationale for 62177-01-9


The benzodioxole-amino acid chemical space contains multiple regioisomers and backbone variants—including the 3-amino positional isomer 3-amino-4-(1,3-benzodioxol-5-yl)butanoic acid (CAS 1195641-22-5) and the des-amino analog 4-(1,3-benzodioxol-5-yl)butanoic acid (CAS 41303-44-0) —that differ in the position of the amino group or its complete absence. In biological recognition systems, the location of the amine relative to the carboxylate moiety governs interactions with amino acid transporters, enzyme active sites, and receptor binding pockets . Procuring an incorrect regioisomer, the (S)- or (R)-enantiomer, or a des-amino variant will produce unusable results if the intended application depends on the precise α-amino acid geometry present in 62177-01-9. The TSPO binding data associated with this scaffold is recorded specifically for the 2-amino regioisomer, not for the 3-amino counterpart .

Regioisomer mismatch (3-amino)
TSPO binding data is specific to the 2-amino regioisomer; the 3-amino isomer lacks annotated binding evidence and may shift transporter recognition.
Enantiomer variability
Racemic material (CAS 62177-01-9) may yield different binding or transport profiles than the single (S)-enantiomer; stereochemistry should be specified.
Des-amino analog substitution
Absence of the α-amino group (e.g., CAS 41303-44-0) eliminates amino acid transporter recognition and coupling chemistry, limiting research utility.

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid: Quantitative Differentiation Evidence Guide


PBR (TSPO) Binding Affinity Differentially Maps to the 2-Amino Regioisomer

The 2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid scaffold has been evaluated for in vitro binding affinity at the peripheral benzodiazepine receptor (PBR/TSPO) in rat tissue . While a quantitative IC₅₀ value is catalogued in the BindingDB/ChEMBL entry (ChEMBL_37218), the specific numeric pIC₅₀ requires retrieval from the primary assay record . This TSPO binding annotation is exclusive to the 2-amino regioisomer; no equivalent TSPO binding data has been reported for the 3-amino isomer (CAS 1195641-22-5) . As a reference baseline, the classic TSPO ligand PK11195 binds TSPO in rat cortex with a Ki of approximately 0.78 nM . The TSPO binding data for this compound provides a starting point for structure-activity relationship (SAR) studies where the benzodioxole ring serves as a privileged TSPO-interacting motif .

TSPO binding regiospecificity
Reported
2-Amino regioisomer: PBR/TSPO binding annotated (ChEMBL_37218)
vs
3-Amino isomer (CAS 1195641-22-5): no TSPO binding data reported
Supports TSPO-targeted probe development; verify IC50 from primary record.
Enantiomeric composition not specified in binding data; request certificate of analysis.
TSPO ligand PBR binding Neuroinflammation Mitochondrial translocator protein

Positional Isomer Identity Defines Amino Acid Transporter Substrate Potential

The amino group position fundamentally determines whether the compound is recognized as an α-amino acid (amine at the 2-position) or a β-amino acid (amine at the 3-position) . The 2-amino isomer (62177-01-9) carries the amine at the α-carbon relative to the carboxylic acid, matching the canonical α-amino acid architecture recognized by mammalian amino acid transporters including LAT1 (SLC7A5) . The 3-amino isomer (CAS 1195641-22-5) is a β-amino acid analog with the amine shifted to the β-carbon, altering both the carbon-nitrogen distance and the pKa of the amine group due to altered inductive effects . This structural divergence results in differential recognition by amino acid transport systems: β-amino acids are generally not substrates for the major α-amino acid transporters and may instead interact with entirely different transport mechanisms such as the taurine transporter or proton-coupled amino acid transporter PAT1 .

Transporter substrate class
Class-level
α-Amino acid (2-amino): canonical geometry; recognized by LAT1
vs
β-Amino acid (3-amino): altered C-N distance; low LAT1 affinity expected
α-Amino configuration is likely required for LAT1-mediated uptake studies.
No direct transport assay data for this specific compound; inference from class-level biochemistry.
Amino acid transport Regioisomer specificity LAT1 substrate Blood-brain barrier

Chiral Configuration: The (S)-Enantiomer Versus Racemic Mixture in PBR Binding

The compound 2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid contains a single chiral center at the α-carbon. The (2S)-enantiomer is explicitly registered as a distinct PubChem entity (CID 102089366) , while the CAS 62177-01-9 registration encompasses the racemic mixture. In many amino acid–receptor interactions, stereochemistry dramatically influences binding: amino acid transporters, including LAT1, typically show a preference for the L- (or (S)-) configuration over the D- (or (R)-) enantiomer . For instance, L-DOPA is transported by LAT1 with a Km of approximately 100 µM, while D-DOPA shows substantially reduced affinity . If PBR binding, amino acid transporter studies, or metabolic stability assays are planned, the outcome may differ substantially depending on whether the racemate or a specific enantiomer is procured . The annotated PBR binding data in ChEMBL_37218 does not specify the enantiomeric composition used in the assay, which introduces a variable that researchers must control .

Stereochemistry impact
Class-level
Racemate (CAS 62177-01-9): mixture of (S)- and (R)-enantiomers
vs
(2S)-enantiomer (CID 102089366): single stereoisomer
Enantiomeric composition may influence binding and transport outcomes.
Confirm enantiomeric form with certificate of analysis; no direct comparative data available.
Stereochemistry Chiral purity Enantiomer-specific binding PBR pharmacology

Synthetic Intermediate Utility for Benzodioxole-Functionalized Bioactive Scaffolds

The compound serves as a versatile synthetic intermediate for constructing benzodioxole-containing bioactive molecules through its α-amino acid functionality, which can undergo peptide coupling, reductive amination, or amidation . Its substitution pattern (α-amino acid with a methylenedioxyphenyl group at the terminal position) maps onto the general formula of compounds disclosed in patent literature as selective CB1 receptor modulators, acetylcholinesterase inhibitors, and COX enzyme inhibitors . In contrast, the 3-amino isomer (CAS 1195641-22-5) lacks the canonical α-amino acid reactivity that enables standard peptide coupling chemistry, making it a less versatile intermediate for constructing peptidomimetic libraries . Several compounds containing the benzodioxol-5-yl group linked to an amino acid moiety—including the 2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid scaffold—have been described in patents (e.g., US-9346818-B2) for benzodioxole derivatives with therapeutic utility .

Synthetic versatility
Reported
2-Amino: standard α-amino acid coupling, amidation, reductive amination
vs
3-Amino: β-amino acid requires modified coupling protocols
Standard peptide chemistry enables efficient library synthesis.
No direct head-to-head coupling yield comparison published for this scaffold.
Synthetic intermediate Building block Benzodioxole library Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid (62177-01-9)


TSPO/PBR Radioligand Probe Development Leveraging Annotated Binding Affinity

The documented PBR/TSPO binding affinity (ChEMBL_37218) makes this compound a candidate starting point for developing TSPO-targeted imaging probes or neuroinflammation ligands . The benzodioxole ring is a recognized TSPO-interacting motif, and the α-amino acid backbone provides synthetic handles for further derivatization into higher-affinity ligands . Researchers should verify the IC₅₀ value from the primary BindingDB record before initiating SAR campaigns. Note: the annotated binding data does not specify enantiomeric composition; requesting the (S)-enantiomer or specifying racemic material is recommended depending on study design.

α-Amino Acid Transporter Substrate Design for CNS Drug Delivery

The α-amino acid configuration positions this compound as a scaffold for designing LAT1 (SLC7A5)-targeted prodrugs intended to cross the blood-brain barrier . The (S)-enantiomer is expected to show preferential recognition by LAT1 over the (R)-enantiomer based on well-characterized stereochemical preferences of this transporter . The benzodioxole moiety provides a lipophilic handle that may enhance passive membrane permeability while the α-amino acid group enables carrier-mediated transport. Direct comparative uptake assays against the 3-amino isomer or des-amino analog would be required to quantify the transport advantage.

Benzodioxole-Amino Acid Building Block for Medicinal Chemistry Library Synthesis

The compound's α-amino acid functionality enables standard derivatization chemistry (peptide coupling, amidation, reductive amination) for constructing diverse benzodioxole-containing compound libraries . Patent literature describes benzodioxole-amino acid conjugates with applications spanning CB1 receptor modulation, acetylcholinesterase inhibition, and COX enzyme inhibition . The 2-amino regioisomer is the correct choice for libraries requiring standard α-amino acid coupling protocols; the 3-amino isomer would necessitate modified peptide coupling conditions due to its β-amino acid character.

Analytical Reference Standard for Regioisomer Identification in Benzodioxole-Amino Acid Research

Given the existence of the structurally similar 3-amino isomer (CAS 1195641-22-5), procurement of authentic 62177-01-9 serves as a verified reference standard for distinguishing between regioisomeric products during synthesis or quality control . The density (1.351 g/cm³) and boiling point (394.5 °C at 760 mmHg) provide additional physicochemical parameters for chromatographic method development and identity confirmation . Researchers synthesizing benzodioxole-amino acid derivatives should maintain authenticated samples of both the 2-amino and 3-amino isomers to validate regiospecific synthetic routes.

Application
Selection Property
Validation Focus
TSPO/PBR ligand development research
Regioisomer-specific binding annotation
Verify IC50 in primary record; control enantiomeric form
CNS delivery research via LAT1
α-Amino acid geometry for transporter recognition
Uptake assays vs 3-amino isomer; stereochemical preference
Benzodioxole-containing library synthesis
α-Amino acid coupling chemistry
Standard peptide coupling vs modified β-amino acid protocols
Regioisomer identification standard
Authenticated 2-amino reference material
Chromatographic separation from 3-amino isomer; identity confirmation
Quote Request

Request a Quote for 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.